2-[(6-Bromohexyl)oxy]naphthalene
Description
2-[(6-Bromohexyl)oxy]naphthalene is a brominated naphthalene derivative featuring a naphthalene core substituted with a 6-bromohexyl ether group at the 2-position. Its molecular formula is C₁₆H₁₉BrO, derived from the coupling of 2-naphthol with a bromohexyl precursor via nucleophilic aromatic substitution (SNAr) under basic conditions . The terminal bromine atom on the hexyl chain enhances its reactivity, enabling further functionalization in synthetic applications, such as cross-coupling reactions or polymer synthesis. This compound is primarily utilized as an intermediate in organic synthesis, pharmaceuticals, and material science due to its dual functionality (aromatic ether and alkyl bromide) .
Properties
CAS No. |
118108-80-8 |
|---|---|
Molecular Formula |
C16H19BrO |
Molecular Weight |
307.22 g/mol |
IUPAC Name |
2-(6-bromohexoxy)naphthalene |
InChI |
InChI=1S/C16H19BrO/c17-11-5-1-2-6-12-18-16-10-9-14-7-3-4-8-15(14)13-16/h3-4,7-10,13H,1-2,5-6,11-12H2 |
InChI Key |
PINWQJWTADTWCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromohexyl)oxy]naphthalene typically involves the reaction of naphthol with 1,6-dibromohexane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of naphthol attacks the bromine atom of 1,6-dibromohexane, resulting in the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of more efficient catalysts and solvents, as well as advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Bromohexyl)oxy]naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hexyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products Formed
Substitution Reactions: Products include various substituted naphthalene derivatives.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Reduction Reactions: Products include hexyl-substituted naphthalene derivatives.
Scientific Research Applications
2-[(6-Bromohexyl)oxy]naphthalene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(6-Bromohexyl)oxy]naphthalene involves its interaction with specific molecular targets and pathways. The bromine atom can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes and functions .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below highlights critical distinctions between 2-[(6-Bromohexyl)oxy]naphthalene and analogous compounds:
Reactivity and Functionalization
- Terminal Bromine Utility: The bromine in this compound facilitates nucleophilic substitutions (e.g., Suzuki couplings), unlike non-brominated analogs like 2-Bromo-6-(hexyloxy)naphthalene, where bromine is fixed on the naphthalene ring .
- Alkoxy Chain Flexibility : The hexyl chain provides moderate flexibility and lipophilicity, contrasting with rigid analogs like 2-Bromo-6-(2-phenylethoxy)naphthalene, where the phenylethoxy group imposes steric hindrance .
- Multi-Halogenated Systems: Compounds like 8-Bromo-1-chloro-2-fluoro-6-(methoxymethoxy)naphthalene exhibit enhanced stability and diverse reactivity due to multiple halogens, whereas mono-brominated derivatives like this compound are more specialized in alkylation reactions .
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